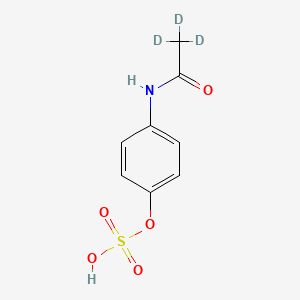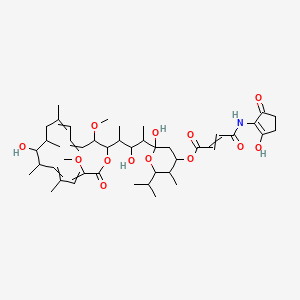
Bafilomycin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxo groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple hydroxyl and oxo groups suggests that it could interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups suggest that it could have multiple mechanisms of action, making it a potential candidate for drug development.
Industry
In industry, this compound could be used as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it a versatile starting material for the production of a wide range of products.
Wirkmechanismus
Bafilomycin B1, also known as [2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate, is a macrolide antibiotic isolated from Streptomyces sp . This compound exhibits a wide range of biological activities and has a significant impact on various cellular processes.
Target of Action
The primary target of this compound is the V-type proton ATPase catalytic subunit A . This enzyme is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .
Mode of Action
This compound acts as an inhibitor of the V-type proton ATPase catalytic subunit A . By inhibiting this enzyme, this compound disrupts the normal functioning of the proton pump, thereby affecting the acidification process within the cell .
Biochemical Pathways
The inhibition of the V-type proton ATPase by this compound affects various biochemical pathways within the cell. For instance, it disrupts the normal functioning of lysosomes and vacuoles, which play crucial roles in processes such as protein degradation, autophagy, and endocytosis .
Result of Action
The inhibition of the V-type proton ATPase by this compound can lead to significant changes in cellular processes. For example, it can disrupt autophagy, a cellular process involved in the degradation and recycling of cellular components . This disruption can have profound effects on cellular health and function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the V-type proton ATPase and, consequently, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.
Biochemische Analyse
Biochemical Properties
Bafilomycin B1 is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . The inhibition of V-ATPase by this compound can induce a cellular stress response, including autophagy and eventual apoptosis .
Cellular Effects
This compound has been found to act as ionophores, transporting potassium K+ across biological membranes and leading to mitochondrial damage and cell death . It specifically targets the vacuolar-type H±ATPase (V-ATPase) enzyme . At higher micromolar concentrations, this compound also acts on P-type ATPases .
Molecular Mechanism
This compound binds with nanomolar efficiency to the V o c subunit of the V-ATPase complex and inhibits proton translocation . This inhibition of V-ATPase can induce a cellular stress response, including autophagy and eventual apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For instance, treatment of fasted trout hepatocytes with this compound lowered the mRNA levels of many of the gluconeogenesis-related genes and increased those of genes involved in intracellular lipid stores .
Metabolic Pathways
This compound is involved in the metabolic pathway of proton transport across membranes via the inhibition of V-ATPase . This can affect the acidification of the extracellular environment or intracellular organelles .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with V-ATPase . It can affect the acidification of the extracellular environment or intracellular organelles .
Subcellular Localization
This compound localizes to the V-ATPase enzyme, a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . This includes the lysosome of animal cells or the vacuole of plants and fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial steps typically involve the formation of the core structure through cyclization reactions, followed by the introduction of various functional groups through substitution and addition reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would yield additional hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-hydroxy-3,5-dimethoxy-4-oxo-4H-chromen-2-yl]phenyl β-D-glucopyranoside
- 4H-1-Benzopyran-4-one, 2-[3-(β-D-glucopyranosyloxy)-2-hydroxyphenyl]-5-hydroxy-7,8-dimethoxy-
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
88899-56-3 |
|---|---|
Molekularformel |
C44H65NO13 |
Molekulargewicht |
816.0 g/mol |
IUPAC-Name |
[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |
InChI-Schlüssel |
KFUFLYSBMNNJTF-ANDWMEETSA-N |
Isomerische SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Kanonische SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Aussehen |
White powder |
Synonyme |
Setamycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
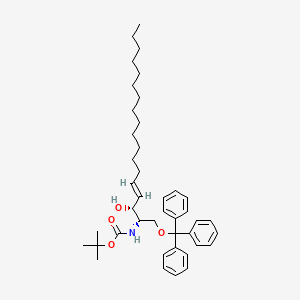
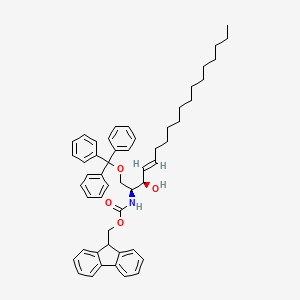


![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)
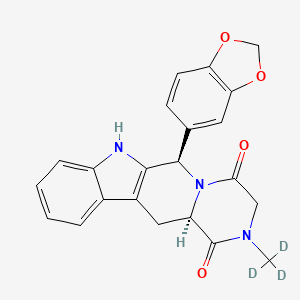
![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

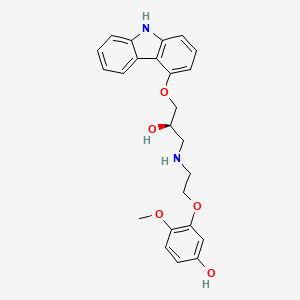
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
